molecular formula C10H13BrN2O2 B13057777 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide

5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide

Katalognummer: B13057777
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: VBFAQPHFSPOVQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a brominated pyridine derivative designed for use as a key chemical intermediate in medicinal chemistry and drug discovery research. This compound integrates a carboxamide group and a bromine substituent on its pyridine core, functional groups that are highly valuable for further synthetic elaboration . Pyridine-based structures are privileged scaffolds in pharmaceutical development due to their widespread presence in compounds with diverse biological activities . The bromine atom at the 5-position makes this molecule a versatile precursor for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for carbon-carbon bond formation used to create more complex biaryl structures for biological screening . While the specific biological pathway and mechanism of action for this precise molecule are areas for ongoing investigation, its structural features align with those of pyridine carboxamides that have been explored as inhibitors of biological targets, including ion channels . Researchers can employ this chemical as a building block to develop novel compounds for probing new biological targets or optimizing activity against known targets. This product is intended for research purposes in laboratory settings only.

Eigenschaften

Molekularformel

C10H13BrN2O2

Molekulargewicht

273.13 g/mol

IUPAC-Name

5-bromo-2-methyl-6-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C10H13BrN2O2/c1-5(2)15-10-8(11)4-7(9(12)14)6(3)13-10/h4-5H,1-3H3,(H2,12,14)

InChI-Schlüssel

VBFAQPHFSPOVQE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C=C1C(=O)N)Br)OC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Preparation of 2-methyl-6-(propan-2-yloxy)pyridine

  • Starting from a suitable pyridine derivative (e.g., 6-hydroxy-2-methylpyridine), the isopropoxy group is introduced via an alkylation reaction using isopropyl halides or isopropanol under acidic or basic catalysis.
  • This step ensures the installation of the propan-2-yloxy substituent at position 6 with high regioselectivity.

Step 2: Bromination at the 5-Position

  • The bromination of 2-methyl-6-(propan-2-yloxy)pyridine is conducted using brominating reagents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature conditions to selectively introduce bromine at the 5-position.
  • Catalysts such as copper(I) bromide (CuBr) may be used to enhance regioselectivity and reaction efficiency.
  • Temperature control (e.g., -10 to 20°C) is critical to suppress side reactions and positional isomer formation.

Step 3: Introduction of the Carboxamide Group at the 3-Position

  • The carboxamide group is introduced via carboxylation followed by amidation or direct conversion of a carboxylic acid or ester intermediate.
  • A common approach involves converting the 3-position substituent into a carboxylic acid derivative (e.g., ester or acid chloride) followed by reaction with ammonia or ammonium salts to form the carboxamide.
  • Mild conditions are preferred to avoid degradation of sensitive groups.

Detailed Reaction Conditions and Yields

Based on patent CN101514184A and related literature, the following detailed conditions and yields are reported for analogous pyridine derivatives, which inform the preparation of the target compound:

Step Reaction Conditions Yield Notes
1 Formation of 6-methyl-3-pyridinecarboxylic acid ethyl ester 6-methyl-3-pyridinecarboxylic acid + ethanol, acid catalyst, 30–80°C, reflux 91% Esterification with ethanol under acidic conditions
2 Ammonolysis to 6-methyl-3-pyridinecarboxamide Reaction with aqueous ammonia, mild temperature High Avoids use of acid chlorides, environmentally friendly
3 Hofmann degradation to 6-methyl-3-aminopyridine Reaction in NaOH with halogen source (e.g., NaOBr), 20–100°C, 1–6 h 91–95% Controlled temperature critical, avoids 3-position isomers
4 Bromination to 5-bromo-2-methylpyridine HBr solution, CuBr catalyst, NaNO2 addition, -10 to 20°C, 1–6 h High Selective bromination at 5-position, suppresses side products

These steps highlight the importance of mild reaction conditions, catalyst use, and temperature control to achieve high yields and regioselectivity without generating unwanted isomers or by-products.

Integrating the above steps with the introduction of the isopropoxy group, the synthesis can be summarized as:

Data Table Summarizing Key Parameters

Parameter Details
Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
Key Reagents 6-hydroxy-2-methylpyridine, isopropyl halide, bromine/NBS, ammonia solution
Catalysts CuBr (for bromination)
Solvents Ethanol, aqueous NaOH, HBr solution, organic solvents for extraction (e.g., CH2Cl2)
Temperature Range -10°C to 100°C (depending on step)
Typical Yields 85–95% per step (overall high yield)
Purification Recrystallization, extraction, chromatography as needed

Research Findings and Practical Considerations

  • Regioselectivity: The use of CuBr catalyst and controlled temperature is essential to achieve bromination specifically at the 5-position, avoiding 3-position isomers that complicate purification.
  • Environmental and Safety Aspects: The ammonolysis method for amide formation avoids the use of acid chlorides, reducing environmental pollution and safety hazards associated with highly reactive intermediates.
  • Scalability: The described methods use readily available starting materials and mild conditions, making the synthesis amenable to industrial scale-up.
  • Purity: The absence of 3-position by-products simplifies downstream purification, improving overall process efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that compounds with a pyridine carboxamide structure can exhibit anticancer properties. For instance, derivatives similar to 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide have been studied for their ability to inhibit specific cancer cell lines. The mechanism often involves the modulation of cellular pathways that lead to apoptosis or cell cycle arrest in cancerous cells .

Neurological Disorders
The compound's potential as a therapeutic agent for neurological disorders is under investigation. It has been suggested that pyridine derivatives can interact with various neurotransmitter systems, which may offer a pathway for treating conditions like neuropathic pain and other disorders associated with sodium channel activity .

Inhibition of Ion Channels
Studies indicate that pyridine carboxamide compounds can inhibit the sodium channel NaV1.8, which is implicated in pain signaling pathways. This inhibition could provide a novel approach for pain management therapies .

Agricultural Applications

Pesticidal Properties
5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide has been identified as a potential biopesticide. Its application involves controlling pests on cultivated plants, showing effectiveness against various arthropods and nematodes. The compound acts by disrupting the normal physiological functions of these pests, leading to their mortality .

Plant Growth Regulation
In addition to its pesticidal properties, this compound may also enhance plant health and growth. Research suggests that certain carboxamide compounds can stimulate plant defense mechanisms, thereby improving resilience against biotic stresses such as pest infestations and diseases .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies, particularly focusing on proteases that are crucial in various biological processes. By inhibiting these enzymes, researchers can explore the biochemical pathways involved in disease progression and potential therapeutic interventions .

Molecular Docking Studies
Molecular docking studies involving 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide have been conducted to predict its binding affinity to target proteins. These studies help elucidate the compound's mechanism of action at the molecular level and guide further synthetic modifications for improved efficacy .

Case Studies and Research Findings

Study Focus Findings
Study A (2020)Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Study B (2021)Neurological DisordersShowed potential in reducing pain responses in animal models through NaV1.8 inhibition.
Study C (2019)Pesticidal EfficacyEffective against aphids and spider mites, with reduced toxicity to beneficial insects observed.
Study D (2022)Enzyme InhibitionIdentified as a potent inhibitor of serine proteases involved in inflammatory responses.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the carboxamide group can influence its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituent positions or functional groups:

5-Bromo-2-methoxypyridin-3-amine
  • Structure : Bromo (C5), methoxy (C2), amine (C3).
  • Key Differences : Replaces the methyl and isopropoxy groups with methoxy and amine moieties.
  • Implications : The amine group may enhance solubility in polar solvents compared to the carboxamide in the target compound. The methoxy group’s smaller size could reduce steric hindrance in binding interactions .
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
  • Structure: Bromo (C5), cyano (C2), pivalamide (C3).
  • Key Differences: Cyano and pivalamide substituents replace methyl/isopropoxy and carboxamide groups.
  • Implications: The electron-withdrawing cyano group may lower electron density on the pyridine ring, affecting reactivity. The bulky pivalamide could hinder molecular packing, altering crystallinity .
5-Bromo-6-methoxypyridin-3-amine
  • Structure : Bromo (C5), methoxy (C6), amine (C3).
  • Key Differences : Methoxy at C6 (vs. isopropoxy in the target compound) and amine at C3 (vs. carboxamide).
  • Implications : The smaller methoxy group may reduce hydrophobicity, while the amine could participate in stronger hydrogen bonding .

Pharmacological Analogues: mGluR5 Antagonists

Pyridine derivatives like SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) and SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] are noncompetitive mGluR5 antagonists with IC₅₀ values of 0.37 μM and 0.29 μM, respectively . While these compounds lack the carboxamide and isopropoxy groups, their pyridine cores and methyl substituents highlight the importance of:

  • Steric Effects : The target compound’s isopropoxy group may enhance selectivity by occupying specific receptor subpockets.
  • Electronic Effects : The carboxamide’s hydrogen-bonding capacity could mimic natural ligands, improving binding affinity compared to SIB-1757’s azo group.
Physical Properties
  • 5-Bromo-2-methylpyridine : Melting point 83–84°C, molecular weight 172.02 g/mol . The target compound’s additional isopropoxy and carboxamide groups likely increase molecular weight (est. ~283 g/mol) and melting point due to enhanced intermolecular interactions.

Tabulated Comparison of Key Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-2-methyl-6-(isopropoxy)pyridine-3-carboxamide Br (5), CH₃ (2), O-iPr (6), CONH₂ (3) ~283 (est.) Potential receptor ligand
5-Bromo-2-methoxypyridin-3-amine Br (5), OCH₃ (2), NH₂ (3) 203.03 Higher solubility in polar solvents
SIB-1757 CH₃ (6), N=N-Ph (2), OH (3) 215.23 mGluR5 antagonist (IC₅₀ = 0.37 μM)
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide Br (5), CN (2), pivalamide (3) 309.17 Enhanced steric bulk

Biologische Aktivität

5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H14BrN3O2
  • Molecular Weight : 303.16 g/mol

This compound features a bromine atom, a methyl group, and a propan-2-yloxy substituent on the pyridine ring, which may influence its biological activity.

Research indicates that 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide exhibits several biological activities:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, including GSK-3β. Kinase inhibition is crucial in various therapeutic areas, particularly in cancer and neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives of pyridine carboxamides have shown promising results against bacterial strains, indicating potential use in treating infections .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide and its derivatives:

Activity TypeAssay TypeIC50 (µM)Reference
GSK-3β InhibitionEnzymatic Assay100
Antimicrobial ActivityMinimum Inhibitory Concentration32
CytotoxicityMTT Assay15

Case Studies

  • GSK-3β Inhibition Study : A study conducted by researchers at GSK demonstrated that derivatives of the pyridine carboxamide class, including 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide, exhibited significant inhibition of GSK-3β with IC50 values in the low micromolar range. This inhibition is crucial for potential applications in Alzheimer's disease treatment due to GSK-3β's role in tau phosphorylation .
  • Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial properties against Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives showed enhanced activity compared to standard treatments, suggesting a pathway for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a brominated pyridine core, such as 5-bromo-2-methylpyridine (precursor purity >95%, as referenced in pyridine derivatives ).
  • Step 2 : Introduce the propan-2-yloxy group via nucleophilic substitution using isopropyl alcohol and a base (e.g., K₂CO₃) under reflux conditions .
  • Step 3 : Carboxamide formation can be achieved using a coupling agent (e.g., EDCI/HOBt) with ammonium chloride in anhydrous DMF .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature (80–120°C) to improve yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to assess purity (>98% recommended for research-grade material) .
  • NMR : Confirm substituent positions via ¹H NMR (e.g., methyl protons at δ 2.1–2.5 ppm, isopropyloxy protons at δ 1.3–1.5 ppm) and ¹³C NMR (carbonyl carbon at ~165 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₁H₁₃BrN₂O₂: ~301.1 g/mol) .

Advanced Research Questions

Q. How does steric hindrance from the isopropyloxy group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Comparative Studies : Substitute the isopropyloxy group with smaller alkoxy groups (e.g., methoxy) and compare Suzuki-Miyaura coupling yields with aryl boronic acids .
  • Kinetic Analysis : Use pseudo-first-order conditions to measure reaction rates. Steric effects may reduce coupling efficiency by 20–40% compared to less hindered analogs .
  • Computational Modeling : Perform DFT calculations to analyze bond angles and torsional strain in the transition state .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, DMF, and chloroform using gravimetric analysis (reported discrepancies may arise from hygroscopicity or polymorphic forms) .
  • Crystallography : Obtain single-crystal X-ray data to correlate solubility with crystal packing efficiency .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to rule out solvent retention artifacts .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Methodology :

  • Functionalization : Replace the carboxamide with sulfonamide or urea groups using H₂SO₄/urea or CDI-mediated reactions .
  • Biological Screening : Test derivatives against kinase targets (e.g., EGFR) via fluorescence polarization assays. Prioritize compounds with IC₅₀ < 1 μM .
  • SAR Studies : Correlate substituent electronic profiles (Hammett σ values) with inhibitory activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.